2-Chloro-3-phenylimidazo[1,2-a]pyridine
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Overview
Description
2-Chloro-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused imidazo-pyridine ring system with a chlorine atom at the 2-position and a phenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine with substituted phenacyl bromides. This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Another method involves the use of copper(II) salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold through radical reactions is also common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are typically used.
Radical Reactions: Transition metal catalysts, metal-free oxidation, and photocatalysis strategies are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Chloro-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs for treating diseases such as tuberculosis.
Biological Studies: The compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the synthesis of luminescent dyes and other materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Chloro-3-phenylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 2-position.
3-Chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but with different substitution pattern.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H9ClN2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H |
InChI Key |
IWZDMHLXZRDLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)Cl |
Origin of Product |
United States |
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